2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
- Imidazo[1,2-a]pyridines have attracted attention due to their antiviral properties . Researchers explore their potential as inhibitors against viral infections, including RNA and DNA viruses.
- Some imidazo[1,2-a]pyridines exhibit antiulcer activity . Investigations focus on their mechanisms of action and efficacy in treating gastrointestinal disorders.
- Imidazo[1,2-a]pyridines have demonstrated antibacterial effects . Scientists study their impact on bacterial growth and resistance mechanisms.
- These compounds are investigated as potential anticancer agents . Researchers explore their ability to inhibit tumor growth and metastasis.
- Imidazo[1,2-a]pyridines also show antifungal activity . Studies aim to understand their mode of action and evaluate their effectiveness against fungal pathogens.
- Researchers explore imidazo[1,2-a]pyridines as potential antituberculosis drugs . Their role in combating Mycobacterium tuberculosis is of interest.
- Some imidazo[1,2-a]pyridines act as CDK inhibitors . Investigations focus on their role in cell cycle regulation and cancer therapy.
Antiviral Activity
Antiulcer Agents
Antibacterial Properties
Anticancer Potential
Antifungal Agents
Antituberculosis Properties
Cyclin-Dependent Kinase (CDK) Inhibitors
Future Directions
The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This includes the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
2,4-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-4-5-17(15(3)10-13)24(22,23)19-8-6-16-12-21-9-7-14(2)11-18(21)20-16/h4-5,7,9-12,19H,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXHUZFJUWMEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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